molecular formula C14H14FN5O5 B11064494 2-[5-(2-fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone

2-[5-(2-fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone

Cat. No.: B11064494
M. Wt: 351.29 g/mol
InChI Key: VIAIISUBZUHESW-UHFFFAOYSA-N
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Description

2-[5-(2-Fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-morpholino-1-ethanone is a complex organic compound that features a triazole ring substituted with a fluorophenoxy group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-morpholino-1-ethanone typically involves multiple stepsThe reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-morpholino-1-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the fluorophenoxy group .

Scientific Research Applications

2-[5-(2-Fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-morpholino-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(2-Fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-morpholino-1-ethanone involves its interaction with specific molecular targets. The nitro group and the triazole ring play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2-Fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-morpholino-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14FN5O5

Molecular Weight

351.29 g/mol

IUPAC Name

2-[5-(2-fluorophenoxy)-3-nitro-1,2,4-triazol-1-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C14H14FN5O5/c15-10-3-1-2-4-11(10)25-14-16-13(20(22)23)17-19(14)9-12(21)18-5-7-24-8-6-18/h1-4H,5-9H2

InChI Key

VIAIISUBZUHESW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C(=NC(=N2)[N+](=O)[O-])OC3=CC=CC=C3F

Origin of Product

United States

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